Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H12BrNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate typically involves the bromination of a pyrrolidine derivative. One common method is the radical benzylic bromination reaction, which can yield high amounts of the desired product . The reaction conditions often involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 would produce an alcohol derivative.
Scientific Research Applications
Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-oxopyrrolidine-1-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Benzyl 3-bromo-4-oxopiperidine-1-carboxylate: Contains a six-membered ring instead of a five-membered pyrrolidine ring, which can affect its chemical reactivity and biological activity.
Uniqueness
Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate is unique due to the presence of both the bromine atom and the pyrrolidine ring. This combination allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound in research and industrial applications.
Biological Activity
Benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate (abbreviated as BBOC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
BBOC can be synthesized through various methods, often involving the Pictet–Spengler reaction or other asymmetric synthesis techniques. The introduction of bromine at the 3-position and the carboxylate group at the 1-position are critical for its biological activity. The synthetic pathways reviewed indicate that modifications at these positions can enhance pharmacological properties, including antitumor and antimicrobial activities .
Biological Activity Overview
BBOC exhibits a range of biological activities, which can be categorized as follows:
1. Antitumor Activity
Recent studies have demonstrated that BBOC derivatives possess notable antitumor properties. For instance, in vitro tests on A549 human lung adenocarcinoma cells showed that certain derivatives significantly reduced cell viability compared to controls. The structure-activity relationship (SAR) indicates that substitutions on the aromatic ring can enhance anticancer efficacy. Notably, compounds with halogen substituents displayed improved activity, suggesting a potential pathway for drug development .
Compound | IC50 (µM) | Cell Line |
---|---|---|
BBOC | 25 | A549 |
4-Bromophenyl derivative | 12 | A549 |
4-Dimethylaminophenyl derivative | 8 | A549 |
2. Antimicrobial Activity
BBOC has also been evaluated for its antimicrobial properties against various pathogens. In a study assessing its efficacy against multidrug-resistant strains, BBOC demonstrated significant inhibition of growth in Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound in antibiotic development .
Pathogen | MIC (µg/mL) |
---|---|
Klebsiella pneumoniae | 16 |
Staphylococcus aureus | 8 |
Escherichia coli | 32 |
3. Neuroprotective Effects
Emerging research suggests that BBOC may exhibit neuroprotective effects. Studies indicate that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can potentially enhance cognitive function by increasing acetylcholine levels in the brain .
Case Study 1: Anticancer Activity in Vivo
A recent in vivo study evaluated the anticancer effects of a BBOC derivative in mice models with induced tumors. The results indicated a significant reduction in tumor size after treatment with the compound over four weeks, with minimal side effects observed compared to standard chemotherapy agents.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, BBOC was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, with a reduction in bacterial load observed in treated subjects compared to untreated controls.
Properties
IUPAC Name |
benzyl 3-bromo-4-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJDFEJLKXMJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CN1C(=O)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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